molecular formula C5H11NO2 B1146098 (R)-morpholin-2-ylmethanol CAS No. 156925-22-3

(R)-morpholin-2-ylmethanol

Cat. No.: B1146098
CAS No.: 156925-22-3
M. Wt: 117.14634
InChI Key:
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Description

®-Morpholin-2-ylmethanol is a chiral compound that features a morpholine ring with a hydroxymethyl group attached to the second carbon atom

Scientific Research Applications

®-Morpholin-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.

    Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: ®-Morpholin-2-ylmethanol is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-morpholin-2-ylmethanol typically involves the reduction of morpholine-2-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields ®-morpholin-2-ylmethanol with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of ®-morpholin-2-ylmethanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using a chiral catalyst can be employed to achieve the desired enantiomer. This method allows for the efficient production of large quantities of the compound while maintaining high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: ®-Morpholin-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form morpholine-2-carboxaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the hydroxymethyl group can yield morpholine-2-methanol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Morpholine-2-carboxaldehyde.

    Reduction: Morpholine-2-methanol.

    Substitution: Derivatives with substituted functional groups at the hydroxymethyl position.

Mechanism of Action

The mechanism of action of ®-morpholin-2-ylmethanol largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The morpholine ring can interact with hydrophobic pockets in the target, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    Morpholine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    (S)-Morpholin-2-ylmethanol: The enantiomer of ®-morpholin-2-ylmethanol, which may have different biological activities and binding affinities.

    Morpholine-2-carboxaldehyde: An oxidized form of ®-morpholin-2-ylmethanol, used as an intermediate in various syntheses.

Uniqueness: ®-Morpholin-2-ylmethanol is unique due to its chiral nature and the presence of both a morpholine ring and a hydroxymethyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[(2R)-morpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAZLCVSFAYIIL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156925-22-3
Record name (R)-2-Hydroxymethylmorpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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